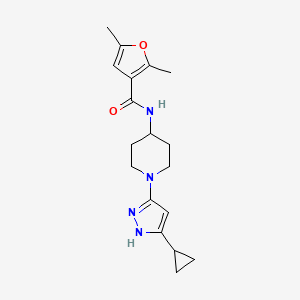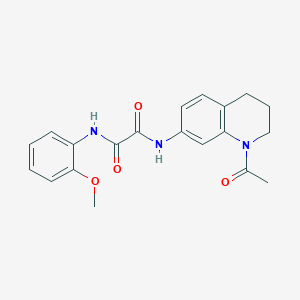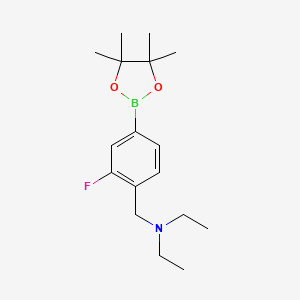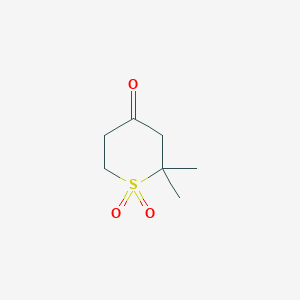![molecular formula C30H34N2O3 B2939199 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide CAS No. 313646-81-0](/img/structure/B2939199.png)
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide, also known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the cyclohexylphenol group. It was first synthesized in 2014 and has gained popularity as a research chemical due to its potent psychoactive effects.
作用機序
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide acts as a potent agonist at the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, resulting in the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. This compound has also been shown to produce respiratory depression, which can be fatal in high doses.
実験室実験の利点と制限
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide has several advantages as a research chemical. It is relatively easy to synthesize and has potent psychoactive effects, making it useful for studying the endocannabinoid system and investigating potential therapeutic applications of synthetic cannabinoids. However, this compound also has several limitations. It has a high potential for abuse and can produce severe adverse effects, making it unsuitable for human use. Additionally, the legality of this compound varies across different countries and jurisdictions, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic potential and reduced adverse effects. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids, such as the treatment of chronic pain, anxiety, and other psychiatric disorders. Finally, further research is needed to fully understand the pharmacokinetics and metabolism of synthetic cannabinoids, which can inform the development of more effective and safer synthetic cannabinoids.
合成法
The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 4-methylphenylamine, followed by the addition of 4-(1,3-dioxoisoindol-2-yl)butyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be performed in a standard laboratory setting.
科学的研究の応用
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide has been primarily used as a research chemical in the field of pharmacology. It has been used to study the effects of synthetic cannabinoids on the endocannabinoid system and to investigate the potential therapeutic applications of synthetic cannabinoids. This compound has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animals and humans.
特性
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-20-8-10-24(11-9-20)31(29(35)30-17-21-14-22(18-30)16-23(15-21)19-30)12-4-5-13-32-27(33)25-6-2-3-7-26(25)28(32)34/h2-3,6-11,21-23H,4-5,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWGXASVBPKOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2939123.png)

![2,6-difluoro-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]benzamide](/img/structure/B2939126.png)

![2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939128.png)
![1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B2939130.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)
![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)


![2,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2939139.png)